molecular formula C24H25F3N4OS B2489093 2-phenyl-3-(propylsulfanyl)-N~8~-[2-(trifluoromethyl)phenyl]-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide CAS No. 1359085-23-6

2-phenyl-3-(propylsulfanyl)-N~8~-[2-(trifluoromethyl)phenyl]-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide

Cat. No. B2489093
CAS RN: 1359085-23-6
M. Wt: 474.55
InChI Key: ZHXXAYLRVQRLRU-UHFFFAOYSA-N
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Description

The research and development of spiro compounds, especially those involving triazaspirodecanes, have garnered significant interest due to their complex molecular structures and potential applications. These compounds often exhibit unique chemical and physical properties, making them valuable in various scientific and technological fields.

Synthesis Analysis

Spiro compounds, including azaspirodecanes, are synthesized through a variety of methods, including cycloaddition reactions, Friedel-Crafts cyclization, and electrophilic ipso-cyclization. For example, Tf2O-promoted activation and TfOH-promoted Friedel-Crafts ipso-cyclization have been used to synthesize novel 2-azaspiro[4.5]deca-1,6,9-trien-8-ones (Shan et al., 2022). Additionally, copper-mediated oxidative ipso-cyclization has been applied to create 3-(arylthio)-1-azaspiro[4.5]deca-3,6,9-triene-2,8-diones (Qian et al., 2015).

Molecular Structure Analysis

The molecular structure of spiro compounds, such as 1-azaspirodecanes, is characterized by their spirocyclic framework, which significantly influences their chemical reactivity and physical properties. Techniques like X-ray crystallography have been essential in determining the precise molecular configurations of these compounds, providing insights into their structural characteristics and potential interactions.

Chemical Reactions and Properties

Spiro compounds undergo various chemical reactions, including acylation, ipso-cyclization, and electrophilic substitution, influenced by their unique molecular structures. For instance, the acylation of the enamino tautomer of 2-azaspiro[4.5]deca-1,6,9-trien-8-ones with 5-arylfuran-2,3-diones has been explored, revealing the sensitivity of these reactions to specific substituents and conditions (Konovalova et al., 2014).

Scientific Research Applications

Antiviral Applications

A key application area for compounds structurally similar to 2-phenyl-3-(propylsulfanyl)-N8-[2-(trifluoromethyl)phenyl]-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is in antiviral research. New spirothiazolidinone derivatives, which share a structural framework with the compound , have been found effective against influenza A/H3N2 virus and human coronavirus 229E. The versatility of the spirothiazolidinone scaffold in these studies suggests potential for diverse antiviral applications (Apaydın et al., 2020).

Antibacterial Activity

Research into structurally similar compounds has also highlighted their potential in antibacterial applications. New hybrid derivatives of 5-sulfamoyl-1H-indole and 4-thiazolidinone groups, which share some structural characteristics with the compound, have shown significant antibacterial activity. This indicates the potential of such compounds in the development of new antibacterial agents (Güzel-Akdemir et al., 2020).

Receptor Agonists

Compounds within this structural family have been identified as high-affinity ligands for specific human receptors such as the ORL1 (orphanin FQ/nociceptin) receptor. This suggests their potential application in modulating receptor activities for therapeutic purposes (Röver et al., 2000).

Synthetic Methods and Novel Compounds

Significant research has been focused on the synthesis of novel compounds within this structural class. For example, the synthesis of structurally novel 2-azaspiro[4.5]deca-1,6,9-trien-8-ones using specific synthesis methods indicates the ongoing interest in exploring this chemical space for new compounds with potential applications in various domains of pharmaceuticals (Shan et al., 2022).

properties

IUPAC Name

2-phenyl-3-propylsulfanyl-N-[2-(trifluoromethyl)phenyl]-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25F3N4OS/c1-2-16-33-21-20(17-8-4-3-5-9-17)29-23(30-21)12-14-31(15-13-23)22(32)28-19-11-7-6-10-18(19)24(25,26)27/h3-11H,2,12-16H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHXXAYLRVQRLRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2(CCN(CC2)C(=O)NC3=CC=CC=C3C(F)(F)F)N=C1C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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